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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

approaches applicable to the study of 3-Ethylisoxazole-5-carboxylic acid. While specific

experimental and extensive theoretical data for this particular molecule are not widely available

in public literature, this document outlines the established methodologies and expected

outcomes based on studies of structurally related isoxazole derivatives. The guide covers

quantum chemical calculations, including Density Functional Theory (DFT) for geometry

optimization and vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis for

reactivity prediction, and molecular docking simulations to explore potential biological

interactions. Detailed protocols for these computational studies are provided, alongside

illustrative data presented in structured tables. The logical workflows and conceptual

frameworks are visualized using Graphviz diagrams to facilitate understanding. This document

serves as a roadmap for researchers initiating computational studies on 3-Ethylisoxazole-5-
carboxylic acid and similar heterocyclic compounds.

Introduction
3-Ethylisoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula

C₆H₇NO₃ and a molecular weight of 141.12 g/mol [1]. The isoxazole scaffold is a prominent

feature in many biologically active molecules and approved drugs, exhibiting a wide range of

activities including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. The carboxylic
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acid moiety can act as a crucial interaction point with biological targets and serves as a

bioisostere for other functional groups[4]. Theoretical calculations provide a powerful, cost-

effective, and time-efficient means to predict the physicochemical properties, spectroscopic

signatures, reactivity, and potential biological activity of molecules like 3-Ethylisoxazole-5-
carboxylic acid before undertaking extensive experimental work.

This guide will detail the standard computational protocols for Density Functional Theory (DFT)

calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular docking, using

data from related compounds to illustrate the expected findings.

Molecular Structure and Properties
The foundational step in any theoretical study is the determination of the molecule's most

stable three-dimensional conformation.

Physicochemical Properties
A summary of the basic physicochemical properties of 3-Ethylisoxazole-5-carboxylic acid is

presented in Table 1. These values are often calculated using computational models and

provide a preliminary assessment of the molecule's characteristics.

Property Value Source

Molecular Formula C₆H₇NO₃ [1]

Molecular Weight 141.12 g/mol [1]

CAS Number 14633-21-7 [1][5]

Topological Polar Surface Area

(TPSA)
63.33 Å² [1]

logP (octanol-water partition

coefficient)
0.9352 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 2 [1]
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Optimized Molecular Geometry
The geometry of 3-Ethylisoxazole-5-carboxylic acid would be optimized using DFT methods,

typically with the B3LYP functional and a basis set such as 6-311++G(d,p)[6][7]. This process

yields the most stable arrangement of atoms in space and provides key structural parameters.

While specific data for the title compound is unavailable, Table 2 presents hypothetical yet

realistic bond lengths and angles based on known isoxazole and carboxylic acid structures.

Parameter Bond/Atoms Expected Value (Å/°)

Bond Length C=O ~1.21

C-O (acid) ~1.35

O-H ~0.97

N-O (isoxazole) ~1.41

C=N (isoxazole) ~1.30

Bond Angle O=C-O ~123

C-O-H ~106

C-N-O (isoxazole) ~110

Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and

reactivity of a molecule.

Density Functional Theory (DFT) Analysis
DFT is a computational method used to investigate the electronic structure of many-body

systems[6][8]. It is widely used for calculating molecular properties like optimized geometry,

vibrational frequencies, and electronic energies.

Structure Drawing: Draw the 2D structure of 3-Ethylisoxazole-5-carboxylic acid using a

molecule editor and convert it to a 3D structure.
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Initial Optimization: Perform an initial geometry optimization using a faster, lower-level theory

(e.g., semi-empirical PM6 method).

DFT Geometry Optimization: The pre-optimized structure is then fully optimized using DFT,

commonly with the B3LYP functional and the 6-311++G(d,p) basis set in a computational

chemistry software package like Gaussian[7][8].

Frequency Calculation: A vibrational frequency calculation is performed at the same level of

theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary

frequencies) and to predict the infrared (IR) and Raman spectra[8][9].

Data Analysis: Extract and analyze the optimized geometric parameters, vibrational

frequencies, and thermodynamic properties from the output files.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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